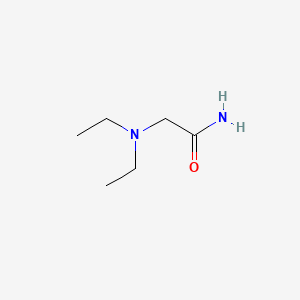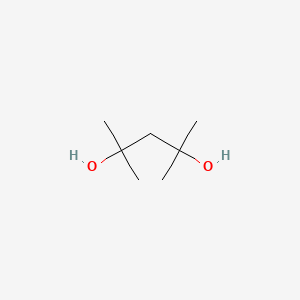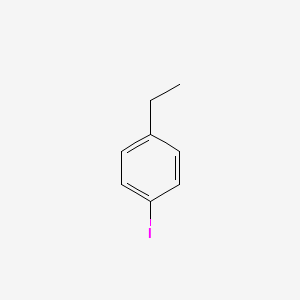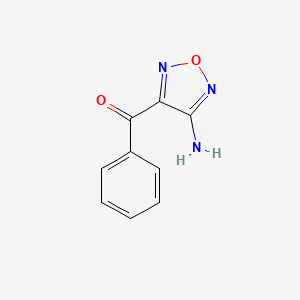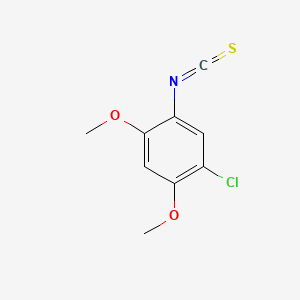
6-甲氧基-2-四氢萘酮
概述
描述
6-Methoxy-2-tetralone is an organic compound with the molecular formula C11H12O2. It is a light yellow-beige to orange crystalline solid that is sensitive to air. This compound is a key intermediate in the synthesis of various steroidal and terpenoid compounds, making it valuable in organic chemistry .
科学研究应用
6-Methoxy-2-tetralone is widely used in scientific research due to its versatility:
作用机制
Mode of Action
As a precursor molecule, 6-Methoxy-2-tetralone does not directly interact with biological targets. Instead, it is used in the synthesis of more complex molecules that can interact with various targets. For example, it has been used as a starting material for the synthesis of 2-aminotetalin derivatives, which exhibit antifungal activities .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-tetralone are primarily determined by the specific compounds that are synthesized from it. For instance, 2-aminotetalin derivatives synthesized from 6-Methoxy-2-tetralone can interfere with the biochemical pathways of fungi, leading to their antifungal activity .
Result of Action
The molecular and cellular effects of 6-Methoxy-2-tetralone are largely dependent on the specific compounds that are synthesized from it. For example, 2-aminotetalin derivatives synthesized from 6-Methoxy-2-tetralone have been shown to exhibit antifungal activities .
生化分析
Biochemical Properties
6-Methoxy-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of steroidal compounds. It interacts with enzymes such as cytochrome P450, which is involved in the hydroxylation of the compound. This interaction facilitates the formation of hydroxylated derivatives, which are crucial intermediates in the synthesis of more complex molecules . Additionally, 6-Methoxy-2-tetralone has been used in the synthesis of 2-aminotetralin derivatives, which exhibit antifungal activities .
Cellular Effects
The effects of 6-Methoxy-2-tetralone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocellular carcinoma cells, similar compounds have been shown to induce apoptosis and suppress cell proliferation and migration by regulating the expression of proteins such as c-Met, phosphorylated AKT, NF-κB, matrix metallopeptidase 2, and matrix metallopeptidase 9 . While specific studies on 6-Methoxy-2-tetralone are limited, it is plausible that it may exhibit similar cellular effects.
Molecular Mechanism
At the molecular level, 6-Methoxy-2-tetralone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used as a starting material for the synthesis of compounds that inhibit fungal enzymes . The methoxy group at the sixth position of the tetralone ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-tetralone can change over time. The compound is known to be sensitive to air and heat, which can lead to its degradation . Studies have shown that its stability can be maintained under inert gas and refrigerated conditions. Long-term exposure to air or elevated temperatures can result in the formation of degradation products, which may alter its biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-tetralone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antifungal activity. At higher doses, it could potentially cause toxic or adverse effects. For instance, similar compounds have been shown to induce apoptosis in cancer cells at higher concentrations . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-2-tetralone is involved in various metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in metabolic reactions, contributing to the synthesis of complex steroidal and terpenoid compounds. The compound’s metabolism can influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 6-Methoxy-2-tetralone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-Methoxy-2-tetralone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the methoxy group may influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .
准备方法
The synthesis of 6-Methoxy-2-tetralone typically involves a three-step process:
Formation of Olefin: The commercially available 6-methoxy-1-tetralone is converted into an olefin by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid.
Epoxidation: The olefin is then epoxidized using m-chloroperbenzoic acid (MCPBA) in dichloromethane.
Cyclization: The resulting epoxide is heated under reflux with ethanolic sulfuric acid (10%) to afford 6-Methoxy-2-tetralone.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and scalability .
化学反应分析
6-Methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common reagents used in these reactions include MCPBA for epoxidation, sulfuric acid for cyclization, and various reducing agents like sodium borohydride for reduction .
相似化合物的比较
6-Methoxy-2-tetralone is often compared with similar compounds such as 6-Methoxy-1-tetralone. While both compounds are used as intermediates in organic synthesis, 6-Methoxy-2-tetralone is more expensive, difficult to synthesize, and less stable . Other similar compounds include 2-aminotetralin derivatives and tetrahydro benzocycloheptane, which also exhibit significant biological activities .
属性
IUPAC Name |
6-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKDYNVZWKAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179452 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS] | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2472-22-2 | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2472-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV9W5N9D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 6-methoxy-2-tetralone?
A1: Several synthetic routes have been explored for 6-methoxy-2-tetralone. One approach utilizes the commercially available 6-methoxy-1-tetralone, converting it to an olefin intermediate (2) through a reaction with 2,4-pentanediol and p-toluenesulphonic acid as a catalyst []. This intermediate can then be epoxidized using m-chloroperbenzoic acid and subsequently transformed into 6-methoxy-2-tetralone through refluxing with ethanolic sulfuric acid []. Another method involves the regiospecific carboxylation of certain methoxylated 2-tetralones using reagents like magnesium methoxy carbonate (“MMC”) followed by esterification [].
Q2: Can 6-methoxy-2-tetralone be used as a building block for more complex molecules?
A2: Yes, 6-methoxy-2-tetralone serves as a versatile starting material in organic synthesis. For instance, it can be used to synthesize 1,2-epoxy-1-methyl-2-(3-oxopropyl)-4,4-ethylenedioxycyclohexane, which can further undergo Wittig-Schlosser condensation to yield epoxyolefins, potential substrates for epoxyolefin cyclization [].
Q3: Has 6-methoxy-2-tetralone been used in the total synthesis of any natural products?
A3: Researchers have explored the use of 6-methoxy-2-tetralone in the total synthesis of hydrochrysene analogues []. This approach utilizes reactions like the Robinson-Mannich base reaction and the Michael condensation to construct the complex tetracyclic ring systems found in these natural products.
Q4: Are there any challenges associated with the synthesis of 6-methoxy-2-tetralone?
A4: Synthesizing 6-methoxy-2-tetralone can present some challenges. For example, the epoxidation step in the synthesis from 6-methoxy-1-tetralone can lead to the formation of unstable epoxides that decompose during purification attempts, affecting the overall yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

